(5Z)-3-METHYL-5-{[2-(4-METHYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5Z)-3-METHYL-5-{[2-(4-METHYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-METHYL-5-{[2-(4-METHYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-METHYL-5-{[2-(4-METHYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides, while nucleophilic substitution on the piperazine moiety can introduce various functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, (5Z)-3-METHYL-5-{[2-(4-METHYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is studied for its potential as a therapeutic agent. Its interactions with biological targets can provide insights into new drug development .
Medicine
In medicine, this compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities .
Mechanism of Action
The mechanism of action of (5Z)-3-METHYL-5-{[2-(4-METHYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Pyrido[1,2-a]pyrimidines: Compounds with a similar pyrido[1,2-a]pyrimidine core.
Piperazine derivatives: Compounds with a similar piperazine moiety.
Uniqueness
What sets (5Z)-3-METHYL-5-{[2-(4-METHYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its combination of these three distinct structural elements. This unique combination allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for research and development .
Properties
CAS No. |
324566-58-7 |
---|---|
Molecular Formula |
C18H19N5O2S2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(5E)-3-methyl-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19N5O2S2/c1-20-7-9-22(10-8-20)15-12(11-13-17(25)21(2)18(26)27-13)16(24)23-6-4-3-5-14(23)19-15/h3-6,11H,7-10H2,1-2H3/b13-11+ |
InChI Key |
CDYXBIHFBKEFID-ACCUITESSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C/4\C(=O)N(C(=S)S4)C |
SMILES |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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